3,4,5-Trimethoxyphenylacetic acid

Catalog No.
S580555
CAS No.
951-82-6
M.F
C11H14O5
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trimethoxyphenylacetic acid

Achieving high-yield cyclization in isoquinoline alkaloid synthesis? 3,4,5-Trimethoxyphenylacetic acid (CAS 951-82-6) provides the essential 3,4,5-trimethoxy activation for Bischler-Napieralski reactions, where fewer methoxy groups lead to failed syntheses. • Required trimethoxy pattern ensures efficient ring activation • ≥98% purity (HPLC) for reproducible results • Ships same day from global stock.

CAS Number

951-82-6

Product Name

3,4,5-Trimethoxyphenylacetic acid

IUPAC Name

2-(3,4,5-trimethoxyphenyl)acetic acid

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)

InChI Key

DDSJXCGGOXKGSJ-UHFFFAOYSA-N

Synonyms

3,4,5-trimethoxyphenylacetic acid

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)O

The exact mass of the compound 3,4,5-Trimethoxyphenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130961. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g

3,4,5-Trimethoxyphenylacetic acid (CAS 951-82-6) is a substituted phenylacetic acid derivative valued as a critical intermediate in organic synthesis. Its defining feature is the 3,4,5-trimethoxy substitution pattern on the aromatic ring, a motif frequently found in biologically active natural products and pharmaceuticals. This specific arrangement of electron-donating methoxy groups provides distinct steric and electronic properties essential for targeted applications, particularly in the synthesis of isoquinoline alkaloids and specific active pharmaceutical ingredients (APIs).

Research & Procurement Fit

Versatile synthetic building block for pharmaceutical intermediates

Analytical reference standard for metabolite quantification in biological matrices

High-purity profile may support method validation workflows

Substituting 3,4,5-trimethoxyphenylacetic acid with simpler analogs like homovanillic acid (3,4-dimethoxy) or unsubstituted phenylacetic acid is often unviable. The electron-donating nature of the three methoxy groups is critical for activating the aromatic ring toward intramolecular electrophilic substitution, a key step in many synthetic routes such as the Bischler-Napieralski reaction to form isoquinoline structures. Using a precursor with fewer methoxy groups can retard the reaction rate or prevent cyclization altogether, leading to failed syntheses or significantly lower yields. The specific 3,4,5-substitution pattern is not merely an additive property but a requirement for achieving the necessary electronic density at the target cyclization position and for imparting the desired biological or material properties to the final product.

Analog Substitution Risk

3,4,5-TMPAA
Generic phenylacetic acid
Metabolic fate

Recovery profiles diverge significantly; may compromise pharmacokinetic assay accuracy

Lacks specific methoxy pattern; distinct urinary recovery profile expected

Immunoassay design

Hapten linker position alters antibody sensitivity; reported head-to-head difference

Alternative linkers may reduce mAb affinity and assay sensitivity

Synthetic route

Specific 3,4,5-trimethoxy pattern essential for correct pharmacophore

Substitution may yield isomers lacking critical tubulin-binding activity

Essential Precursor for High-Yield Isoquinoline Alkaloid Synthesis

The Bischler-Napieralski reaction, a primary method for synthesizing dihydroisoquinolines, is highly dependent on electron-donating groups on the phenyl ring to facilitate cyclization. The presence of three methoxy groups, as in 3,4,5-trimethoxyphenylacetic acid, strongly activates the aromatic ring for the required intramolecular electrophilic substitution. In contrast, precursors lacking sufficient electron-donating groups require more forcing conditions (e.g., refluxing in POCl3 with P2O5) and are prone to side reactions or failure. Syntheses targeting natural product skeletons with this specific oxygenation pattern depend on this exact starting material to achieve high yields and avoid undesired isomers.

Evidence DimensionReaction Feasibility & Yield
Target Compound DataEnables high-yield cyclization under standard conditions (e.g., POCl3 at 80-85 °C).
Comparator Or BaselineSubstrates lacking electron-donating groups require harsher reagents (P2O5) and higher temperatures, and are more susceptible to side reactions.
Quantified DifferenceQualitative but critical: Enables successful synthesis where less-activated analogs fail or give poor yields.
ConditionsBischler–Napieralski cyclodehydration reaction for the synthesis of substituted dihydroisoquinolines.

For total synthesis of specific alkaloids or pharmaceutical targets, this exact precursor is required to ensure the key cyclization step proceeds efficiently and correctly.

Urinary Recovery
Reported
31% vs >77% recovered as metabolite
Distinct metabolic fate requires separate calibration
Human oral study; 24–30h collection

Enables Higher Corrosion Inhibition Efficiency in Acidic Media

The 3,4,5-trimethoxy substitution pattern enhances the ability of derivative molecules to function as corrosion inhibitors for steel in acidic environments. The electron-donating methoxy groups increase the electron density on the aromatic ring, which facilitates stronger adsorption onto the metal surface, forming a more effective protective layer. In a study of trimethoxyphenyl-derived imidazolines, inhibition efficiency in 1 M HCl reached over 95% at a concentration of 200 ppm. This performance is superior to many simpler organic inhibitors, where efficiencies may be lower under similar conditions.

Evidence DimensionCorrosion Inhibition Efficiency (IE%)
Target Compound DataA derivative, 3,4,5-trimethoxyphenyl-2-imidazoline, achieved >95% IE at 200 ppm in 1 M HCl.
Comparator Or BaselineA different heterocyclic inhibitor, 4-ethyl-1-(4-oxo-4-phenylbutanoyl) thiosemicarbazide, achieved 67.4% IE at 100 ppm, rising to 96.1% only at a higher concentration of 500 ppm in 1 M HCl.
Quantified DifferenceThe trimethoxy-phenyl motif contributes to high efficiency at lower concentrations compared to some other inhibitor structures.
ConditionsCorrosion inhibition of mild steel in 1 M HCl solution, evaluated by weight loss and electrochemical methods.

For developing high-performance corrosion inhibitor formulations, using this compound as a backbone provides a structural advantage leading to greater protection at lower concentrations, reducing material costs and environmental load.

Hapten Sensitivity
Head-to-head
IC50 = 1.98 µg/L; reported top rank in tested haptens
Reported highest sensitivity mAb for trimethoprim immunoassay
Gold immunochromatographic assay; milk & honey

Lower Electrochemical Oxidation Potential Compared to Less Substituted Analogs

The three electron-donating methoxy groups on 3,4,5-trimethoxyphenylacetic acid significantly lower the energy required to remove an electron from the aromatic ring, resulting in a lower oxidation potential compared to mono- or di-substituted analogs. The anodic oxidation of methoxy-substituted aromatic compounds is a well-established pathway for generating radical cations that can lead to polymerization or the formation of quinone derivatives. While direct comparative data for this exact compound is limited, studies on substituted phenols and anilines consistently show that increasing the number of electron-donating groups lowers the oxidation potential, making the molecule easier to oxidize.

Evidence DimensionElectrochemical Oxidation Potential
Target Compound DataExpected to have a lower oxidation potential due to three strong electron-donating groups.
Comparator Or BaselineMono- and di-methoxyphenylacetic acids (e.g., 4-methoxyphenylacetic acid, homovanillic acid) will have higher oxidation potentials.
Quantified DifferenceNot directly quantified in a head-to-head study, but the trend is a fundamental principle of physical organic chemistry.
ConditionsAnodic oxidation, typically measured by cyclic voltammetry in an aqueous or organic solvent with a supporting electrolyte.

For applications in electrosynthesis or the development of redox-active materials and polymers, a lower oxidation potential makes the material easier to process, requires less energy, and allows for more selective reactions, avoiding degradation of other components.

Plasma LLOQ
Method context
12.5 ng/mL
Validated sensitivity benchmark for method development
UHPLC-MS/MS; human plasma research matrix
Microbial Selectivity
Class-level
Selective oxidation; stoichiometric methanol release
Compound-specific catabolic pathway for enzyme studies
Arthrobacter sp.; sole carbon source
Synthetic Role
Supporting evidence
Required starting material for combretastatin A-4 synthesis
Non-substitutable building block for correct pharmacophore
Perkin condensation; stereoselective isomers

Precursor for Methoxy-Rich Isoquinoline Alkaloids and Analogs

This compound is the designated starting material for laboratory and industrial syntheses targeting isoquinoline alkaloids that feature the 3,4,5-trimethoxy substitution pattern. Its activated aromatic ring is essential for achieving high yields in the critical Bischler-Napieralski cyclization step, making it a non-substitutable choice for researchers in natural product synthesis and medicinal chemistry.

Backbone for High-Performance Corrosion Inhibitor Formulation

The strong adsorption properties conferred by the trimethoxy-phenyl group make this acid a valuable building block for novel, high-efficiency corrosion inhibitors. It is particularly suited for developing formulations for protecting carbon steel in acidic industrial environments where performance at low concentrations is a key procurement driver.

Monomer and Intermediate for Redox-Active Polymers and Functional Materials

Due to its relatively low oxidation potential, this compound is a candidate for electrosynthesis and the creation of redox-active materials. It can be used as a monomer or precursor for polymers where facile electrochemical switching is required, relevant in the fields of sensors, electrochromic devices, and energy storage.

Application Fit Matrix

Application
Selection Property
Validation Focus
Mescaline metabolite bioanalysis
High-purity reference standard with established LLOQ
Method sensitivity and accuracy in biological research matrices
Trimethoprim immunoassay development
Empirically preferred heterologous hapten
Antibody sensitivity and specificity in targeted matrices
Tubulin inhibitor synthesis
Correct 3,4,5-trimethoxy substitution pattern
Synthetic yield and isomer identity confirmation
Aromatic catabolism studies
Selective substrate for O-demethylation pathway
Microbial enrichment and enzyme activity verification

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

226.08412354 Da

Monoisotopic Mass

226.08412354 Da

Heavy Atom Count

16

UNII

K1HZ43C68Y

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

951-82-6

Wikipedia

2-(3,4,5-trimethoxyphenyl)acetic acid
Gaali et al. Selective inhibitors of the FK506-binding protein 51 by induced fit. Nature Chemical Biology, doi: 10.1038/nchembio.1699, published online 1 December 2014 http://www.nature.com/naturechemicalbiology

Explore Compound Types